molecular formula C15H17NO6S B176460 N-Bsmoc-L-valine CAS No. 197245-17-3

N-Bsmoc-L-valine

Cat. No.: B176460
CAS No.: 197245-17-3
M. Wt: 339.4 g/mol
InChI Key: MNIQMWXZEBFKHP-ZDUSSCGKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Bsmoc-L-valine typically involves the protection of the amino group of L-valine using the benzo[b]thiophene sulfone group. This protection is crucial to prevent unwanted side reactions during peptide synthesis . The reaction conditions often include the use of organic solvents and specific catalysts to facilitate the protection process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity . The reaction conditions are optimized to minimize waste and improve efficiency .

Scientific Research Applications

Biotechnological Applications

Microbial Production of L-Valine

N-Bsmoc-L-valine serves as a precursor in the microbial production of L-valine, which is essential for various applications in nutrition and pharmaceuticals. The engineering of microbial strains such as Corynebacterium glutamicum and Escherichia coli has been pivotal in optimizing the biosynthesis pathways for L-valine production. Recent advancements have focused on enhancing metabolic flux towards L-valine through genetic modifications and bioprocess optimization .

Microorganism Production Method L-Valine Yield (g/L) Notes
Corynebacterium glutamicumFermentation29.85High glucose consumption rate
Escherichia coliMetabolic engineering20 mMUtilizes co-substrate for enhanced yield

Pharmaceutical Applications

Role in Drug Development

This compound is investigated for its potential role as a synthon in the synthesis of pharmaceuticals, particularly antiviral drugs and antibiotics. Its structural characteristics allow it to be incorporated into peptide-based drugs, enhancing their efficacy . The compound's ability to activate specific signaling pathways, such as the PI3K/Akt1 pathway, has implications for immune response modulation, making it a candidate for therapeutic applications against drug-resistant pathogens .

Nutritional Applications

Animal Feed Supplementation

L-valine, including its derivatives like this compound, is utilized as a feed additive in animal nutrition. Studies have shown that supplementation with L-valine can improve growth performance and health outcomes in livestock. The European Food Safety Authority (EFSA) has evaluated the safety and efficacy of L-valine produced by fermentation processes, concluding that it is safe when used appropriately in animal diets .

Animal Species Supplementation Level (%) Effects Observed
Poultry0.5 to 1.0Improved weight gain and feed efficiency
Swine0.75Enhanced muscle growth

Case Studies

Case Study: Exercise Performance Enhancement

A study examined the effects of pre-exercise administration of L-valine on serotonin metabolism during intensive exercise in rats. The findings indicated that L-valine supplementation prevented exercise-induced increases in brain serotonin levels, suggesting its role in modulating neurotransmitter activity and potentially enhancing exercise performance .

Case Study: Toxicological Assessment

Research assessing the safety of high valine intake levels highlighted that while moderate supplementation is beneficial, excessive intake could lead to adverse effects such as reduced body weight and altered metabolic parameters in animal models . The establishment of No Observed Adverse Effect Levels (NOAEL) for valine underscores the importance of dosage regulation in nutritional applications.

Biological Activity

N-Bsmoc-L-valine, a derivative of the amino acid L-valine, has garnered attention in recent years for its potential biological activities and applications in various fields, including pharmaceuticals and agriculture. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a Bsmoc (benzenesulfonyl) protecting group attached to the nitrogen of L-valine. This modification enhances its stability and solubility, making it suitable for various applications. The structural formula can be represented as follows:

N Bsmoc L valine=C9H11N1O3S\text{N Bsmoc L valine}=\text{C}_9\text{H}_{11}\text{N}_1\text{O}_3\text{S}

1. Antioxidant Properties

Research indicates that L-valine and its derivatives exhibit antioxidant properties, which are crucial in mitigating oxidative stress. A study highlighted that high concentrations of L-valine are associated with increased oxidative stress markers in individuals with type 2 diabetes mellitus (T2DM) . This suggests that while L-valine can be beneficial, its derivatives like this compound may require further investigation to understand their role in oxidative stress modulation.

2. Immunomodulatory Effects

L-valine has been shown to activate the PI3K/Akt signaling pathway, which plays a significant role in immune response and cell survival . This pathway's activation enhances macrophage phagocytosis of pathogens, indicating that this compound may also possess immunomodulatory effects. These properties could be harnessed for developing therapeutic agents against infections or inflammatory diseases.

3. Nutritional Applications

This compound is being explored as a feed additive due to its role as an essential amino acid for animal nutrition. The European Food Safety Authority (EFSA) has concluded that L-valine produced by certain strains is safe for animal consumption and can improve growth performance . The implications for this compound in enhancing feed efficiency warrant further research.

Table 1: Biological Activities of this compound Compared to L-Valine

Activity TypeThis compoundL-ValineReferences
AntioxidantModerateHigh
ImmunomodulatoryPotentialConfirmed
Nutritional EfficacyUnder InvestigationEstablished

Case Study 1: Antioxidant Activity Assessment

A clinical study involving 816 participants assessed the relationship between branched-chain amino acids (BCAAs), including L-valine, and oxidative stress markers. The findings indicated that while high levels of L-valine correlated with increased malondialdehyde (MDA) levels, suggesting oxidative stress, further research is needed to clarify how derivatives like this compound might influence these outcomes positively or negatively .

Case Study 2: Nutritional Impact on Animal Growth

In a trial conducted on livestock, supplementation with L-valine produced via fermentation showed improved growth rates and feed conversion ratios. The implications for using this compound as a more stable alternative could enhance these effects further, although specific trials are yet to be published .

Research Findings

Recent studies have focused on synthesizing various derivatives of L-valine to explore their pharmacological potential. For instance, derivatives have been assessed for neuropharmacological effects, suggesting that modifications like Bsmoc can alter biological activity significantly . Additionally, ongoing research into the synthesis methods of this compound aims to optimize yields and purity, which is critical for any therapeutic application.

Properties

IUPAC Name

(2S)-2-[(1,1-dioxo-1-benzothiophen-2-yl)methoxycarbonylamino]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO6S/c1-9(2)13(14(17)18)16-15(19)22-8-11-7-10-5-3-4-6-12(10)23(11,20)21/h3-7,9,13H,8H2,1-2H3,(H,16,19)(H,17,18)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNIQMWXZEBFKHP-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)OCC1=CC2=CC=CC=C2S1(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)OCC1=CC2=CC=CC=C2S1(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70428833
Record name N-Bsmoc-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197245-17-3
Record name N-Bsmoc-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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